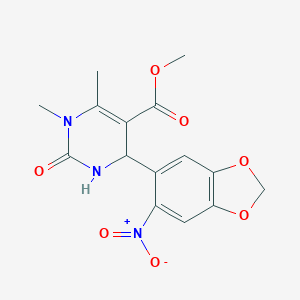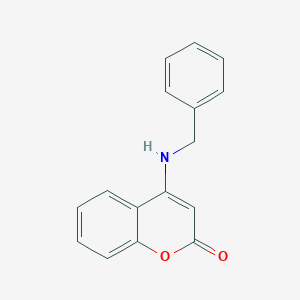
METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitro group, and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the nitration of a benzodioxole precursor to introduce the nitro group.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzodioxoles: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- Methyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidine carboxylate
Uniqueness
METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of both the nitro group and the benzodioxole moiety contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C15H15N3O7 |
|---|---|
Poids moléculaire |
349.29g/mol |
Nom IUPAC |
methyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15N3O7/c1-7-12(14(19)23-3)13(16-15(20)17(7)2)8-4-10-11(25-6-24-10)5-9(8)18(21)22/h4-5,13H,6H2,1-3H3,(H,16,20) |
Clé InChI |
AZBCCXGNYMFLNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC |
SMILES canonique |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole](/img/structure/B403872.png)
![ETHYL 2-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B403875.png)

![4-({[3-Nitro-5-(methyloxy)phenyl]amino}carbonyl)phenyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B403878.png)
![4-[(4-Bromoanilino)carbonyl]phenyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B403879.png)


![2-(3-Nitro-[1,2,4]triazol-1-yl)-N-(1-phenyl-ethyl)-acetamide](/img/structure/B403884.png)


![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403888.png)
![4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole](/img/structure/B403890.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403893.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403895.png)
